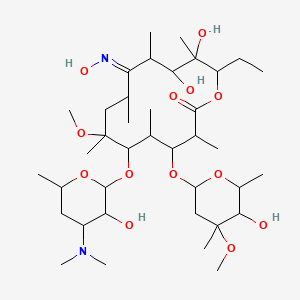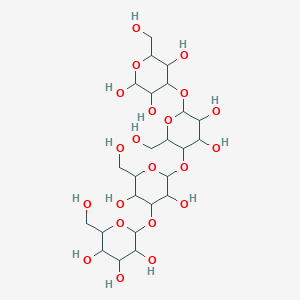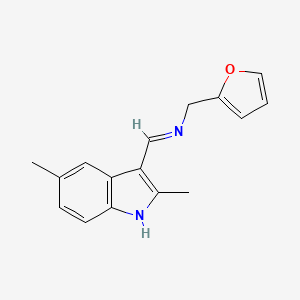
1-Bromo-2,3-dimethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-dimethylcyclopropane is an organic compound with the molecular formula C5H9Br. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by a three-membered cyclopropane ring with two methyl groups and a bromine atom attached to it. The presence of the bromine atom makes it a halogenated cyclopropane, which is of interest in various chemical reactions and applications .
Méthodes De Préparation
1-Bromo-2,3-dimethylcyclopropane can be synthesized through several methods. One common approach involves the reaction of an alkene with a carbene or carbenoid. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form cyclopropane rings . Another method involves the use of diazomethane to generate carbenes that react with alkenes to form cyclopropanes . Industrial production methods often utilize these reactions under controlled conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
1-Bromo-2,3-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common reagents used in these reactions include strong bases like potassium hydroxide for elimination reactions and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Bromo-2,3-dimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropane derivatives.
Biology: The compound can be used in studies involving the reactivity and stability of cyclopropane rings in biological systems.
Medicine: Research into halogenated cyclopropanes includes their potential use in pharmaceuticals and as intermediates in drug synthesis.
Mécanisme D'action
The mechanism by which 1-Bromo-2,3-dimethylcyclopropane exerts its effects involves the reactivity of the cyclopropane ring and the bromine atom. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The bromine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new compounds .
Comparaison Avec Des Composés Similaires
1-Bromo-2,3-dimethylcyclopropane can be compared with other halogenated cyclopropanes, such as 1-chloro-2,3-dimethylcyclopropane and 1-iodo-2,3-dimethylcyclopropane. These compounds share similar reactivity patterns but differ in their physical properties and reactivity due to the different halogen atoms. The bromine atom in this compound provides a balance between reactivity and stability, making it unique among its counterparts .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial processes.
Propriétés
Formule moléculaire |
C5H9Br |
|---|---|
Poids moléculaire |
149.03 g/mol |
Nom IUPAC |
1-bromo-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-3-4(2)5(3)6/h3-5H,1-2H3 |
Clé InChI |
ZJKDNNBVHLMMHF-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C1Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
![2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol](/img/structure/B12310067.png)
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)

![2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12310088.png)
![[3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl 2-amino-3-methylbutanoate](/img/structure/B12310091.png)
![Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium](/img/structure/B12310102.png)
![4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12310115.png)

![rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis](/img/structure/B12310134.png)
![8-Bromo-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12310137.png)
![2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12310139.png)
